molecular formula C18H23N B3054459 Dimesitylamine CAS No. 6050-18-6

Dimesitylamine

Cat. No.: B3054459
CAS No.: 6050-18-6
M. Wt: 253.4 g/mol
InChI Key: HSXWOKPAUZMPML-UHFFFAOYSA-N
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Description

Dimesitylamine is an organic compound with the chemical formula (C₆H₂(CH₃)₂)₂NH. It is a secondary amine where the nitrogen atom is bonded to two mesityl groups. Mesityl groups are aromatic rings with two methyl groups at the 2 and 4 positions and one methyl group at the 6 position. This compound is known for its steric bulk and electron-donating properties, making it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimesitylamine can be synthesized through several methods. One common method involves the reaction of mesityl chloride with ammonia or an amine in the presence of a base. The reaction typically proceeds as follows: [ \text{2 C₆H₂(CH₃)₂Cl + NH₃ → (C₆H₂(CH₃)₂)₂NH + 2 HCl} ]

Another method involves the reduction of mesityl nitro compounds using reducing agents such as hydrogen gas in the presence of a catalyst or using metal hydrides like lithium aluminum hydride (LiAlH₄).

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Dimesitylamine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate (KMnO₄) or nitric acid (HNO₃).

    Reduction: Reduction of this compound can lead to the formation of corresponding amines or hydrocarbons, depending on the reducing agent used.

    Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), nitric acid (HNO₃)

    Reduction: Hydrogen gas (H₂) with a catalyst, lithium aluminum hydride (LiAlH₄)

    Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation

Major Products Formed

    Oxidation: Nitroso or nitro derivatives

    Reduction: Corresponding amines or hydrocarbons

    Substitution: Nitrated, sulfonated, or halogenated derivatives

Scientific Research Applications

Dimesitylamine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex organic molecules.

    Biology: Investigated for its potential use in biological assays and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dimesitylamine involves its ability to donate electrons and participate in various chemical reactions. The mesityl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions. The nitrogen atom in this compound can act as a nucleophile, attacking electrophilic centers in other molecules, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    Dimethylamine: (CH₃)₂NH

    Diethylamine: (C₂H₅)₂NH

    Diphenylamine: (C₆H₅)₂NH

Uniqueness

Dimesitylamine is unique due to the presence of bulky mesityl groups, which provide significant steric hindrance and electron-donating properties. This makes it distinct from other secondary amines like dimethylamine and diethylamine, which have smaller alkyl groups. The aromatic nature of the mesityl groups also allows for additional reactivity and applications in various fields.

Properties

IUPAC Name

2,4,6-trimethyl-N-(2,4,6-trimethylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N/c1-11-7-13(3)17(14(4)8-11)19-18-15(5)9-12(2)10-16(18)6/h7-10,19H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXWOKPAUZMPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC2=C(C=C(C=C2C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00458204
Record name Benzenamine, 2,4,6-trimethyl-N-(2,4,6-trimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6050-18-6
Record name Benzenamine, 2,4,6-trimethyl-N-(2,4,6-trimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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